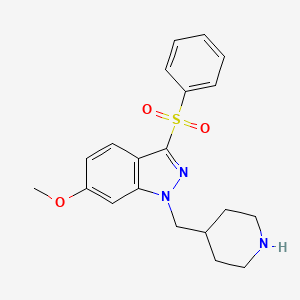
Oxolane-2,3,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-2,3,4,5-tetrol, also known as tetrahydrofuran-2,3,4,5-tetrol, is a heterocyclic organic compound with the molecular formula C4H8O5. It is a derivative of tetrahydrofuran, featuring four hydroxyl groups attached to the carbon atoms in the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolane-2,3,4,5-tetrol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydrofuran-2,3,4,5-tetraol can be achieved using strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of furfural derivatives. This process typically requires the use of metal catalysts such as palladium or platinum, along with hydrogen gas, to achieve the desired reduction and hydroxylation of the furfural ring .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane-2,3,4,5-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into less oxidized forms.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane-2,3,4,5-tetraone, while reduction can produce tetrahydrofuran derivatives with fewer hydroxyl groups .
Applications De Recherche Scientifique
Oxolane-2,3,4,5-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: This compound is used in the production of specialty chemicals, resins, and coatings.
Mécanisme D'action
The mechanism by which oxolane-2,3,4,5-tetrol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes and other proteins, influencing various metabolic pathways. The hydroxyl groups in the compound allow for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran: A simpler analog without the hydroxyl groups.
Furan: An unsaturated analog with a similar ring structure but lacking the hydroxyl groups.
Erythritol: A sugar alcohol with a similar number of hydroxyl groups but a different ring structure.
Uniqueness
Oxolane-2,3,4,5-tetrol is unique due to the presence of four hydroxyl groups on the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it a versatile compound for various synthetic and research applications .
Propriétés
Numéro CAS |
656813-78-4 |
|---|---|
Formule moléculaire |
C4H8O5 |
Poids moléculaire |
136.10 g/mol |
Nom IUPAC |
oxolane-2,3,4,5-tetrol |
InChI |
InChI=1S/C4H8O5/c5-1-2(6)4(8)9-3(1)7/h1-8H |
Clé InChI |
KEJOLGAIPQIPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(OC1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



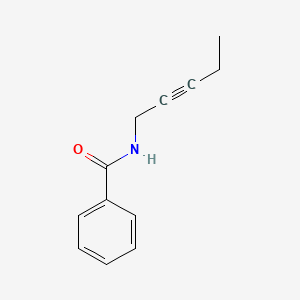
![Quinoline, 2-methoxy-3-[5-(1-piperazinylmethyl)-1H-indol-2-yl]-](/img/structure/B12521249.png)
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
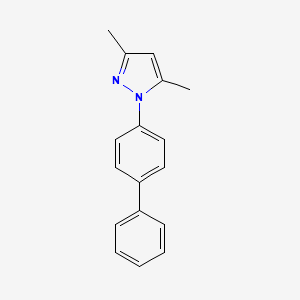
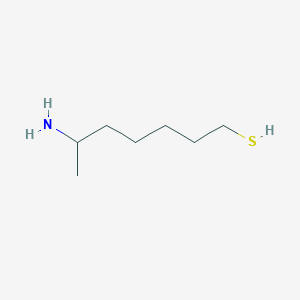

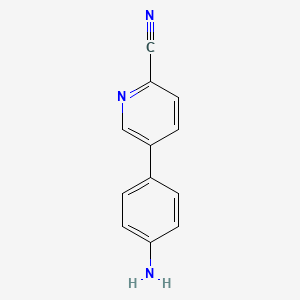


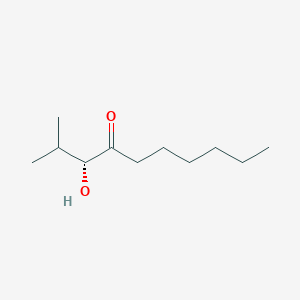
![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)

